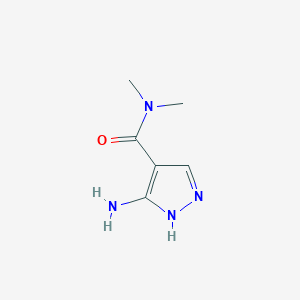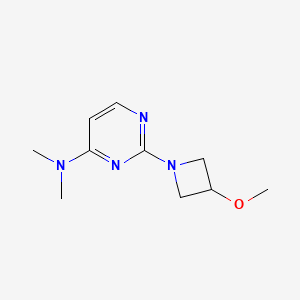
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine, also known as AZD-5991, is a small molecule inhibitor that targets the MDM2 protein. This protein is known to play a role in the regulation of the tumor suppressor protein p53, which is often mutated or dysfunctional in many types of cancer. By inhibiting MDM2, AZD-5991 can restore the activity of p53 and potentially lead to cancer cell death. In
Scientific Research Applications
Antifungal Applications
One study highlighted the synthesis of derivatives containing the pyrimidine heterocyclic ring, which demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger. These findings suggest the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).
Antibacterial and Antiangiogenic Applications
Another study focused on the structural characterization and DFT studies of a compound structurally similar to 2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine, indicating its potential in various biological activities including antibacterial and anti-HIV activity. This opens up pathways for the synthesis of novel hybrid molecules containing heterocycles for enhanced bioactivities (Murugavel et al., 2014).
Antiangiogenic Applications
A silico study on pyrimidine derivatives as antiangiogenic candidates showed significant results, comparing favorably with reference drug compounds. This suggests these compounds' potential as powerful antiangiogenic agents, highlighting the relevance of pyrimidine derivatives in cancer treatment research (Jafar & Hussein, 2021).
Anticancer Applications
Research into cyclopenta[d]pyrimidine compounds, related to the pyrimidine derivatives, demonstrated potent microtubule depolymerizing effects and antiproliferative activities against various cancer cell lines. This indicates the potential of these compounds as microtubule targeting agents in cancer therapy (Xiang et al., 2020).
properties
IUPAC Name |
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-4-5-11-10(12-9)14-6-8(7-14)15-3/h4-5,8H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZVIVUUTPVNRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyazetidin-1-yl)-N,N-dimethylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

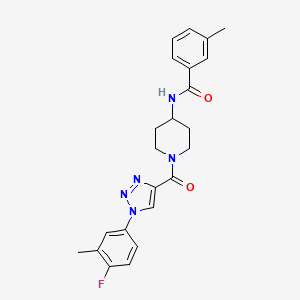
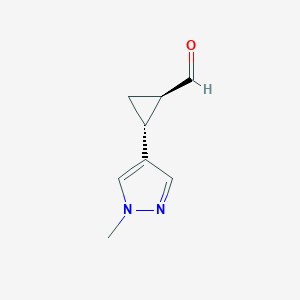
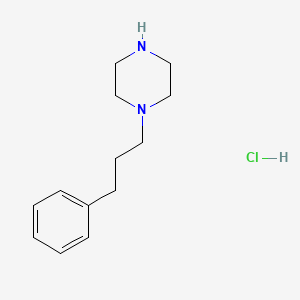
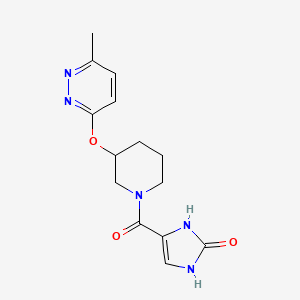
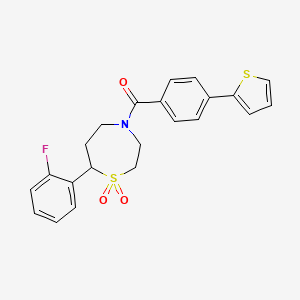
![1-(chloromethyl)-4-methyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2894933.png)
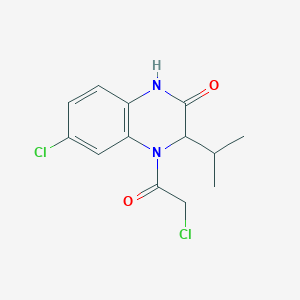
![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)
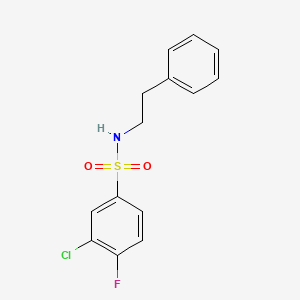
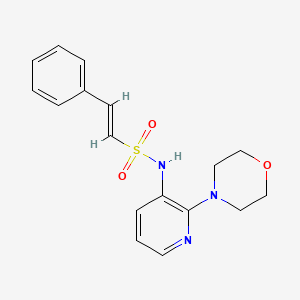
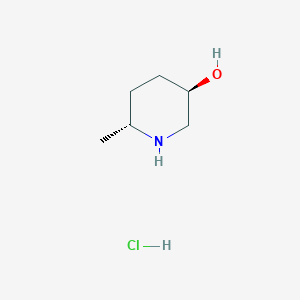
methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)
![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)
